N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, leveraging the structural features of piperidine and pyrazole moieties for targeted medicinal chemistry applications. For instance, the synthesis of similar piperidine and pyrazole derivatives includes steps like regioselective synthesis, condensation reactions, and modifications to enhance interaction with biological targets (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, NMR spectroscopy, and DFT calculations, reveal the conformational preferences and electronic properties of such compounds. Studies on similar molecules highlight the importance of spatial orientation and electrostatic character for binding to biological receptors (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound class includes interactions with cannabinoid receptors, showcased by analogous compounds' ability to selectively bind and modulate receptor activity. Such interactions underline the compound's potential in influencing biological pathways relevant to its chemical structure (Shim et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. While specific data on this compound were not available, similar compounds have been characterized to determine their crystalline structure and interactions, providing insights into their stability and solubility profiles (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are defined by the compound's functional groups and molecular framework. Investigations into related compounds have explored their antiproliferative and binding activities, suggesting a wide range of chemical interactions and biological effects (Krasavin et al., 2014).
Mechanism of Action
Future Directions
Given the broad range of biological activities associated with pyrazole, oxadiazole, and piperidine derivatives, this compound could be of interest in medicinal chemistry . Further studies could include the synthesis and characterization of the compound, the determination of its biological activity, and the investigation of its mechanism of action.
properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-12-15(2)27(24-14)18-9-7-17(8-10-18)23-21(28)19-6-4-5-11-26(19)13-20-22-16(3)25-29-20/h7-10,12,19H,4-6,11,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVJKZJQVHUUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCCN3CC4=NC(=NO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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